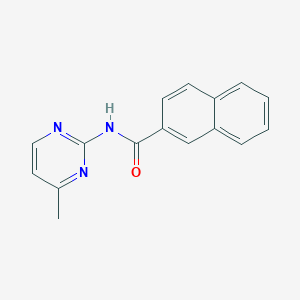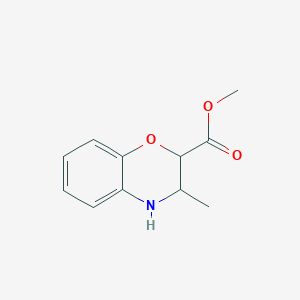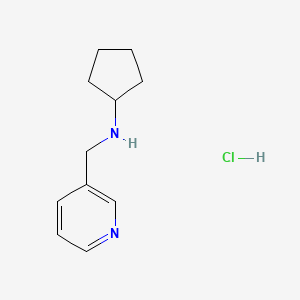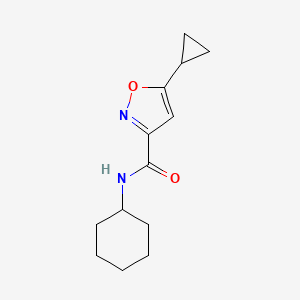
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied in recent years. This compound has shown promise in the treatment of a variety of neurological disorders, including addiction, epilepsy, and anxiety.
Mecanismo De Acción
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects may contribute to its potential therapeutic applications in addiction and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively target this enzyme and study its effects on neurotransmitter levels and behavior. However, one limitation of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. One area of interest is in the treatment of anxiety disorders, as increased GABA levels in the brain have been associated with reduced anxiety. Additionally, further studies are needed to determine the long-term effects of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide and its potential for use in humans. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors based on the structure of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide.
Métodos De Síntesis
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is synthesized by reacting 3-hydroxypyridine-4-carboxylic acid with cyclohexylamine and cyclopropylcarbonyl chloride. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide with high purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction. Studies have shown that N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research has been in the treatment of epilepsy. N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to determine its efficacy in humans.
Propiedades
IUPAC Name |
N-cyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIYEULNJCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
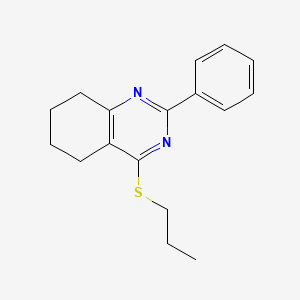
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)
![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)
